1-Nitro-4-[(octan-2-yl)oxy]benzene
Description
1-Nitro-4-[(octan-2-yl)oxy]benzene is a nitroaromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂) at the para position and a branched octan-2-yloxy group (C₈H₁₇O) at the opposing para position. The octan-2-yloxy substituent is a secondary alkoxy chain, contributing to the compound’s lipophilicity and influencing its solubility, crystallinity, and reactivity. Nitroaromatic compounds are widely utilized as intermediates in organic synthesis, agrochemicals, and pharmaceuticals due to their electron-deficient aromatic system, which facilitates electrophilic and nucleophilic transformations .
Properties
CAS No. |
54739-09-2 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-nitro-4-octan-2-yloxybenzene |
InChI |
InChI=1S/C14H21NO3/c1-3-4-5-6-7-12(2)18-14-10-8-13(9-11-14)15(16)17/h8-12H,3-7H2,1-2H3 |
InChI Key |
VYTCUSAAQNVLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-[(octan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-[(octan-2-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are commonly employed
Major Products Formed:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted benzene derivatives
Scientific Research Applications
1-Nitro-4-[(octan-2-yl)oxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Nitro-4-[(octan-2-yl)oxy]benzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group can participate in redox reactions, while the benzene ring can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The octan-2-yloxy group enhances lipid solubility compared to shorter (e.g., propynyl) or fluorinated substituents .
- Reactivity : Alkyne-containing analogs (e.g., 1-Nitro-4-(2-propyn-1-yloxy)benzene) are pivotal in click chemistry, whereas nitroalkenes (e.g., 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene) serve as electrophilic intermediates in Michael additions .
- Electronic Effects : Fluorinated substituents (e.g., -OCF₃) increase electron-withdrawing character, stabilizing the aromatic ring against nucleophilic attack .
1-Nitro-4-(2-propyn-1-yloxy)benzene
1-Nitro-4-(Trifluoromethoxy)-2-(Trifluoromethyl)Benzene
- Reactivity : Fluorinated groups hinder electrophilic substitution but enhance resistance to oxidation.
- Applications: Potential use in high-performance materials (e.g., flame retardants, liquid crystals) due to thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
